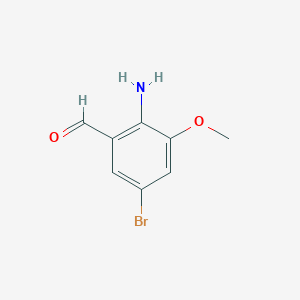

2-Amino-5-bromo-3-methoxybenzaldehyde

Description

Significance of ortho-Aminobenzaldehydes as Versatile Synthons

ortho-Aminobenzaldehydes are a cornerstone class of intermediates in organic synthesis, prized for their bifunctional nature which allows for the construction of a wide array of heterocyclic systems. orgsyn.org A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org The adjacent amino (-NH₂) and aldehyde (-CHO) groups can participate in intramolecular cyclization reactions or act as handles for sequential intermolecular reactions.

One of the most classic applications of ortho-aminobenzaldehydes is the Friedländer annulation, a condensation reaction with a compound containing a reactive α-methylene group (e.g., a ketone) to produce quinolines. orgsyn.org Quinolines are a prominent scaffold in medicinal chemistry. Furthermore, the inherent reactivity of ortho-aminobenzaldehydes can lead to self-condensation reactions, a property that must be carefully managed during synthesis but can also be exploited to form larger, complex structures. orgsyn.org Their utility as building blocks for quinazolinones and other fused heterocycles further cements their status as versatile synthons in synthetic strategies. orgsyn.org The synthesis of ortho-aminobenzaldehydes is often achieved through the reduction of the corresponding ortho-nitrobenzaldehydes, using reagents such as iron powder in acidic or neutral media. google.comgoogle.com

Role of Halogenated and Alkoxy-Substituted Benzene (B151609) Derivatives in Chemical Synthesis

The presence of halogen and alkoxy substituents on a benzene ring profoundly influences its reactivity and provides strategic points for further molecular elaboration. Alkoxy-substituted benzaldehydes are important intermediates in the pharmaceutical, cosmetic, and chemical industries. google.comgoogle.com

Halogen atoms, such as bromine, exert a dual electronic effect. Inductively, they are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene. However, through resonance, they can donate lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. This directing effect is crucial for controlling regioselectivity in synthetic sequences. Moreover, the carbon-bromine bond serves as a key functional handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Alkoxy groups (-OR), such as the methoxy (B1213986) (-OCH₃) group, are strong activating groups in electrophilic aromatic substitution. They donate electron density to the ring via a powerful resonance effect, making the ring more nucleophilic and thus more reactive towards electrophiles. Like halogens, they are also ortho-, para-directing. When present on a benzaldehyde (B42025) scaffold, these substituents can be strategically employed to direct further functionalization of the aromatic core. google.com

Structural Features and Reactivity Context of 2-Amino-5-bromo-3-methoxybenzaldehyde

This compound is a polysubstituted aromatic compound featuring four distinct functional groups on a benzene ring: an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 3, a bromine atom (-Br) at position 5, and a formyl (aldehyde, -CHO) group at position 1. The interplay of these groups dictates the molecule's chemical behavior and synthetic potential.

The aromatic ring is heavily substituted, with two strong electron-donating groups (amino and methoxy) and one deactivating but ortho-, para-directing group (bromo). The combined activating effect of the amino and methoxy groups is expected to make the ring highly reactive towards electrophilic substitution. The directing effects of the existing substituents converge to influence the position of any further substitution. The C6 position is para to the amino group and ortho to the bromo group, while the C4 position is para to the aldehyde and ortho to both the methoxy and bromo groups. The specific outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile.

Beyond the reactivity of the aromatic ring, the functional groups themselves offer avenues for synthesis. The aldehyde group can undergo nucleophilic addition, condensation reactions to form Schiff bases (imines) with primary amines, or be oxidized to a carboxylic acid or reduced to an alcohol. The amino group possesses nucleophilic character and can be acylated, alkylated, or diazotized, opening pathways to a vast range of other derivatives. The combination of the amino and aldehyde functionalities makes it a prime candidate for constructing heterocyclic compounds, analogous to the reactivity profile of simpler ortho-aminobenzaldehydes.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 205533-21-7 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| MDL Number | MFCD24387425 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSJJULUCAMCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Methoxybenzaldehyde and Its Precursors

Strategies for Introducing Amino and Aldehyde Functionalities on a Halogenated and Alkoxy-Substituted Aromatic Core

The introduction of amino and aldehyde groups onto an already substituted aromatic ring is a cornerstone of many organic syntheses. The choice of method depends on the nature of the existing substituents and the desired position of the new groups.

A common strategy for introducing an amino group is through the reduction of a nitro group. For instance, a precursor like o-nitrobenzaldehyde can be reduced using agents such as iron powder in an acetic acid/ethanol system to yield o-aminobenzaldehyde. google.compatsnap.comsemanticscholar.org This method is effective, though it can present challenges like the difficulty of removing iron sludge. google.com The resulting aminobenzaldehyde is often unstable and may be used immediately in the subsequent step without extensive purification. google.com

Another approach involves the protection of a more reactive amino group, for example, by acetylation. Reacting an aniline (B41778) derivative with acetic anhydride (B1165640) forms an acetanilide. This temporarily reduces the strong activating effect of the amino group, allowing for more controlled subsequent reactions like bromination. The protecting acetyl group can later be removed by hydrolysis.

Formylation, the introduction of an aldehyde group (-CHO), can be achieved through various methods. While not explicitly detailed for the direct synthesis of the title compound in the provided results, general formylation techniques are relevant. For precursors, methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are standard procedures for formylating activated aromatic rings. Alternatively, the aldehyde functionality can be derived from other groups. For example, a carboxylic acid can be reduced to a benzyl (B1604629) alcohol, which is then oxidized to the aldehyde. A procedure for the synthesis of 2-Amino-5-bromobenzaldehyde (B112427) involves the reduction of 2-amino-5-bromobenzoic acid with lithium aluminum hydride to form 2-amino-5-bromobenzyl alcohol, followed by oxidation to the final aldehyde. orgsyn.org

Regioselective Halogenation and Alkoxylation Routes

Achieving the correct substitution pattern (regioselectivity) is critical. The directing effects of the hydroxyl, methoxy (B1213986), and aldehyde groups play a crucial role in determining the position of incoming substituents.

The bromination of substituted phenols like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a well-studied electrophilic aromatic substitution. gaacademy.org The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. In vanillin, the position para to the hydroxyl group is occupied by the aldehyde. Therefore, bromine is directed to the position ortho to the hydroxyl group (position 5).

The reaction can be carried out using elemental bromine in a solvent like methanol (B129727). youtube.com To avoid the hazards of elemental bromine, it can be generated in situ from potassium bromate (B103136) and an acid. gaacademy.org N-bromosuccinimide (NBS) is another common and selective brominating agent, often used in solvents like acetonitrile (B52724) or methanol, sometimes with an acid catalyst like p-toluenesulfonic acid (pTsOH) to improve regioselectivity for ortho-bromination. nih.govmdpi.com Careful control of reaction conditions, such as low temperature, is essential to prevent over-bromination, which can lead to di-substituted products. youtube.com

Interactive Table: Comparison of Bromination Conditions for Phenolic Compounds

| Starting Material | Brominating Agent | Solvent | Catalyst/Conditions | Key Outcome |

| Vanillin | Br₂ | Methanol | Low temperature (<20°C) | Yields 5-bromovanillin. youtube.com |

| Vanillin | KBrO₃ / Acetic Acid | - | In situ Br₂ generation | Avoids use of elemental bromine. gaacademy.org |

| p-Cresol | NBS | Methanol | pTsOH | High selectivity for mono ortho-brominated product. mdpi.com |

| Anisole | NBS | Acetonitrile | - | Highly para-selective bromination. nih.gov |

| o-Anisidine (B45086) | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Methylene (B1212753) Chloride | -10°C to -5°C | Yields 4-Bromo-2-methoxyaniline. prepchem.com |

The methoxy group is typically introduced by the methylation of a hydroxyl group (a phenol). This is often accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A more environmentally friendly alternative is dimethyl carbonate (DMC). mdpi.com For substrates with multiple hydroxyl groups (catechols), achieving regioselective methylation can be a challenge. researchgate.net Catalytic systems, including enzymatic and heterogeneous catalysts, have been developed to control which hydroxyl group is methylated. researchgate.netnih.govmdpi.com For instance, aluminophosphate (APO) catalysts have been shown to be effective for the selective O-methylation of catechol with dimethyl carbonate. mdpi.com

Multi-Step Synthesis Pathways from Readily Available Starting Materials

A plausible multi-step synthesis for 2-Amino-5-bromo-3-methoxybenzaldehyde can be designed starting from a common chemical like ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).

A hypothetical pathway could be:

Bromination of o-vanillin : Treatment of o-vanillin with a brominating agent like NBS would likely result in bromination at the 5-position, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde, due to the directing effects of the hydroxyl and methoxy groups.

Nitration : The resulting brominated phenol (B47542) would then be nitrated. The strong directing effect of the hydroxyl group would likely place the nitro group at the 6-position.

Methylation : The phenolic hydroxyl group could then be methylated. However, a more logical sequence would involve protecting or modifying the aldehyde first to prevent side reactions. A more common approach involves starting with a precursor where the methoxy group is already in place or is introduced at a different stage.

An alternative and more direct pathway might start from a different precursor. For example, a synthesis could begin with 2-methoxyaniline (o-anisidine).

Bromination of o-anisidine : Bromination of o-anisidine can yield 4-bromo-2-methoxyaniline. prepchem.com

Introduction of the aldehyde : The aldehyde group would then need to be introduced ortho to the amino group. This is a challenging transformation that might require a formylation reaction under specific conditions or a more complex route involving protection of the amino group, lithiation, and reaction with a formylating agent.

A patent describes a one-pot method starting from o-nitrobenzaldehyde, where it is first reduced with iron powder and acetic acid to form o-aminobenzaldehyde. Without isolation, this intermediate is then cooled and directly treated with bromine to yield 2-amino-3,5-dibromobenzaldehyde. google.compatsnap.com While this produces a dibrominated product, it illustrates the feasibility of a reduction-bromination sequence. A similar strategy, if regioselectivity could be controlled, could be adapted for the synthesis of the target molecule.

Interactive Table: Potential Multi-Step Synthesis Outline

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale |

| 1 | Bromination | ortho-Vanillin | NBS, pTsOH | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Ortho, para-directing -OH and -OCH₃ groups direct Br to the open position para to -OCH₃ and ortho to -OH. |

| 2 | Nitration | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | HNO₃, H₂SO₄ | 5-Bromo-2-hydroxy-3-methoxy-6-nitrobenzaldehyde | -OH is a strong activator, directing the nitro group. |

| 3 | Reduction | 5-Bromo-2-hydroxy-3-methoxy-6-nitrobenzaldehyde | Fe, Acetic Acid | 6-Amino-5-bromo-2-hydroxy-3-methoxybenzaldehyde | Reduction of the nitro group to an amino group. |

| 4 | Deamination/Rearrangement | (Hypothetical) | - | This compound | This pathway is complex and less direct. A more linear synthesis starting from a different precursor is likely more efficient. |

Conversion of Carboxylic Acid Precursors to Aldehydes (e.g., from 2-amino-5-bromobenzoic acid)

A common and reliable strategy for the synthesis of aromatic aldehydes is the conversion of the corresponding carboxylic acids. This transformation is typically not a single-step reaction but a two-step process involving reduction of the carboxylic acid to a primary alcohol, followed by its selective oxidation to the aldehyde. The synthesis of 2-amino-5-bromobenzaldehyde from 2-amino-5-bromobenzoic acid serves as an excellent illustrative example of this approach. orgsyn.org

The first step is the reduction of the carboxylic acid group. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being a common choice. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The 2-amino-5-bromobenzoic acid is treated with LiAlH₄ to yield 2-amino-5-bromobenzyl alcohol. orgsyn.org

Following the reduction, the resulting benzyl alcohol is oxidized to the desired aldehyde. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. A variety of methods are available for this selective oxidation. The procedure detailed in Organic Syntheses demonstrates a robust method for this conversion, resulting in a high yield of 2-amino-5-bromobenzaldehyde. orgsyn.org This two-step sequence is a foundational strategy for accessing substituted aminobenzaldehydes from readily available benzoic acid precursors.

Table 1: Two-Step Conversion of 2-Amino-5-bromobenzoic Acid to 2-Amino-5-bromobenzaldehyde

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) | 2-Amino-5-bromobenzyl alcohol |

Sequential Functional Group Transformations (e.g., protection-deprotection strategies)

The synthesis of complex molecules with multiple functional groups, such as this compound, often requires a series of reactions performed in a specific order. solubilityofthings.com This is known as sequential functional group transformation. A critical aspect of this strategy is the use of protecting groups to temporarily mask reactive sites within the molecule. researchgate.net This prevents unwanted side reactions while other parts of the molecule are being modified. researchgate.net

In the context of synthesizing substituted aminobenzaldehydes, both the amino (-NH₂) and aldehyde (-CHO) groups are highly reactive. The amino group is nucleophilic and basic, while the aldehyde group is electrophilic and susceptible to both oxidation and reduction. solubilityofthings.com Without protection, these groups could interfere with reagents intended for other transformations, such as bromination, methoxylation, or other C-H functionalization reactions. acs.org

Common Protection Strategies:

Amino Group Protection: The amino group is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. These groups reduce the nucleophilicity and basicity of the amine. The Boc group is stable under basic conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acid but removed by mild bases (e.g., piperidine). researchgate.netcreative-peptides.com

Aldehyde Group Protection: Aldehydes are commonly protected by converting them into acetals or thioacetals. This involves reacting the aldehyde with a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. The resulting acetal (B89532) is stable to a wide range of nucleophiles and bases but can be readily converted back to the aldehyde by treatment with aqueous acid. solubilityofthings.com

A synthetic route to this compound might involve protecting the amino group first, then performing sequential electrophilic aromatic substitution reactions to install the bromo and methoxy groups, followed by deprotection of the amine. The ability to selectively add and remove these protecting groups under specific conditions is paramount to the success of the multi-step synthesis. solubilityofthings.com

Table 2: Examples of Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Acid (e.g., TFA) |

| Amine (-NH₂) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

Catalytic Approaches in Synthesis of Substituted Aminobenzaldehydes

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. Transition-metal catalysis, in particular, has provided powerful tools for the synthesis of substituted aminobenzaldehydes. These approaches often allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, sometimes in a single step, which would otherwise require lengthy, multi-step sequences. nih.govacs.org

One powerful strategy is the directed C–H functionalization. In this approach, a directing group on the aromatic ring coordinates to a metal catalyst, positioning it to activate a specific, nearby C–H bond for functionalization. acs.orgnih.gov For example, an aldimine formed from a benzaldehyde (B42025) can direct an iridium(III) catalyst to amidate the C-H bond at the ortho position, providing a direct route to 2-aminobenzaldehyde (B1207257) derivatives. nih.gov This method offers excellent site selectivity and tolerance for various functional groups. nih.gov Similarly, rhodium catalysts have been used for sequential C-H functionalization reactions, enabling the introduction of multiple different substituents onto a benzene (B151609) ring in a controlled manner. acs.orgnih.gov

Another significant catalytic approach involves the one-pot reduction and cross-coupling of Weinreb amides. nih.govacs.org In this method, a substituted Weinreb amide is first reduced using a reagent like diisobutylaluminum hydride (DIBAL-H). This forms a stable tetrahedral intermediate that effectively protects the latent aldehyde. nih.govresearchgate.net This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent (e.g., an organolithium reagent) to introduce various alkyl or aryl substituents onto the aromatic ring. nih.govacs.org This one-pot procedure is highly efficient and avoids the isolation of sensitive aldehyde intermediates. acs.org These catalytic strategies represent the forefront of synthetic chemistry, enabling the rapid and versatile construction of a diverse range of substituted aminobenzaldehydes.

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Bromo 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for electrophilic reactions, readily participating in additions and condensations.

The reaction of 2-amino-5-bromo-3-methoxybenzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by acid and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the amine. Subsequent proton transfer and dehydration yield the stable imine product.

This transformation is a fundamental process in organic synthesis, and the resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. The reaction of 2-aminobenzaldehydes with various amines is a key step in the synthesis of quinazolines and other fused heterocyclic systems. organic-chemistry.orgghru.edu.afrsc.orgnih.gov

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 2-amino-5-bromo-3-methoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4) generated in situ from chromium trioxide (CrO3) and aqueous acid (Jones reagent), and milder oxidants like silver oxide (Ag2O). libretexts.org Sodium perborate (B1237305) in acetic acid is another effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org

The general mechanism for oxidation with reagents like chromic acid involves the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde, followed by elimination to form the carboxylic acid. libretexts.org This oxidation is a crucial step in modifying the electronic and steric properties of the molecule, providing a precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reactions Involving the Amino Group

The primary amino group, being a nucleophilic center, is involved in a range of reactions, from simple acylation to more complex cyclization processes.

The amino group in this compound exhibits nucleophilic character, typical of anilines. It can react with a variety of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form amides, or alkylated by alkyl halides. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy (B1213986) group at the meta position and the electron-withdrawing bromo and aldehyde groups will modulate the reactivity of the amino group.

Furthermore, the ortho-disposition of the amino and aldehyde groups allows for intramolecular reactions. For example, in the presence of a suitable reagent, intramolecular cyclization can occur to form heterocyclic structures. The synthesis of quinazolines from 2-aminobenzaldehydes is a prime example of the tandem reactivity of the amino and aldehyde groups. organic-chemistry.orgghru.edu.af

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing undesired reactions. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is commonly removed by catalytic hydrogenation.

The choice of protecting group depends on the stability required for subsequent reaction conditions. The ability to selectively protect and deprotect the amino group is crucial for the regioselective functionalization of this compound.

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted aniline (B41778) with an organoboron compound in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The Suzuki-Miyaura cross-coupling has been successfully applied to unprotected ortho-bromoanilines. rsc.orgnih.govmdpi.comresearchgate.netacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-substituted aniline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a powerful tool for the synthesis of more complex aniline derivatives. wikipedia.orglibretexts.orgresearchgate.netnih.govbeilstein-journals.org

Heck Reaction: In the Heck reaction, the bromo-substituted aniline is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. This reaction is a valuable method for the vinylation of aryl halides. nih.govresearchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex organic molecules.

Data Tables

Table 1: Examples of Reactions Involving this compound and Related Structures

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

| Imine Formation | 2-Aminobenzaldehydes and primary amines | Schiff Bases | organic-chemistry.org, ghru.edu.af, rsc.org, nih.gov |

| Oxidation | Aromatic Aldehydes | Carboxylic Acids | organic-chemistry.org, libretexts.org |

| Suzuki-Miyaura Coupling | Bromoanilines and Boronic Acids/Esters | Biaryls | rsc.org, nih.gov, mdpi.com, researchgate.net, acs.org |

| Buchwald-Hartwig Amination | Bromoanilines and Amines | Di- and Triarylamines | wikipedia.org, libretexts.org, researchgate.net, nih.gov, beilstein-journals.org |

| Heck Reaction | Bromoanilines and Alkenes | Substituted Alkenes | nih.gov, researchgate.net, researchgate.net, wikipedia.org, organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a versatile handle for these transformations, enabling the introduction of a wide array of substituents at the C5 position.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. beilstein-journals.orgnih.govnih.govyonedalabs.com In the case of this compound, the C-Br bond is the reactive site for this transformation, allowing for the synthesis of various biaryl compounds. The reaction of ortho-substituted bromoanilines, a class of compounds to which this compound belongs, has been studied, and effective catalyst systems have been identified. nih.govresearchgate.net

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated that the CataCXium A palladacycle is a uniquely effective catalyst for this transformation. nih.gov The use of this catalyst in 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent, with a suitable base, can lead to high yields of the coupled products. nih.gov This methodology is compatible with a variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents. nih.gov The reaction tolerates both electron-rich and electron-poor aryl boronates, as well as various functional groups. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CataCXium A palladacycle | nih.gov |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | nih.gov |

| Base | Potassium phosphate | nih.gov |

| Temperature | Typically elevated (e.g., 90 °C) | nih.gov |

The unprotected amino group in this compound does not significantly hinder the reaction, making it a viable substrate for direct coupling without the need for a protecting group. nih.govresearchgate.net This simplifies the synthetic route to a variety of 5-aryl-2-amino-3-methoxybenzaldehyde derivatives, which are valuable intermediates in the synthesis of more complex molecules.

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organostannane. While specific studies on the Stille coupling of this compound are not extensively documented, the synthesis of the natural product ailanthoidol (B1236983) provides a relevant example utilizing a structurally similar compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This suggests that this compound would be a suitable substrate for similar transformations.

In the synthesis of ailanthoidol, a key step involves the Stille coupling of a brominated benzofuran (B130515) derivative with an organostannane. The starting material, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, highlights the utility of the bromo-methoxy-substituted aromatic ring in complex molecule synthesis. The amino group in this compound is expected to be compatible with Stille coupling conditions, which typically involve a palladium catalyst such as Pd(PPh₃)₄ and a suitable solvent like toluene (B28343) or DMF.

| Parameter | Typical Reagent/Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) |

| Solvent | Toluene, DMF, THF |

| Additives | LiCl (in some cases) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction would involve the C-Br bond of this compound and a suitable amine coupling partner. The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides. wikipedia.org

For a substrate like this compound, the existing primary amino group could potentially compete with the incoming amine nucleophile. However, with careful selection of the catalyst, ligand, and reaction conditions, selective amination at the C5 position is achievable. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org More recently, sterically hindered ligands have further broadened the substrate scope. wikipedia.org

| Component | Examples | Reference |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | nih.gov |

| Ligand | BINAP, DPPF, XPhos, RuPhos | wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | acsgcipr.org |

The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide, and an appropriate phosphine ligand. The choice of ligand is crucial for the success of the reaction and can influence both the rate and the yield of the amination product.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. libretexts.orgnih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the aldehyde group (-CHO) is an electron-withdrawing group. However, it is situated meta to the bromine atom. The amino group (-NH₂) is a strong electron-donating group, and the methoxy group (-OCH₃) is also electron-donating, both of which deactivate the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is not expected to be highly reactive.

For SNAr to be a viable strategy, the electronic nature of the aromatic ring would need to be modified, for instance, by the introduction of a strong electron-withdrawing group at the ortho or para position relative to the bromine atom. Without such activation, SNAr reactions on this substrate are generally unfavorable. libretexts.org

Role of the Methoxy Group in Directing Reactivity

The methoxy group at the C3 position plays a significant role in directing the reactivity of this compound, particularly in transition metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids, an ortho-methoxy group can exhibit a beneficial chelation effect. beilstein-journals.orgnih.gov The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state, influencing the geometry of the complex and, consequently, the regioselectivity and rate of the reaction. beilstein-journals.orgnih.gov

Applications of 2 Amino 5 Bromo 3 Methoxybenzaldehyde in Heterocyclic Synthesis

Quinoline (B57606) Ring System Construction

No documented instances of 2-Amino-5-bromo-3-methoxybenzaldehyde being used for quinoline ring system construction were found.

Friedländer Quinoline Synthesis and Mechanistic Insights

The Friedländer synthesis is a fundamental reaction in organic chemistry for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). google.com The reaction is typically catalyzed by acids or bases. google.com Although this is a general and widely applicable reaction, no specific studies involving this compound have been reported. The presence of the electron-donating methoxy (B1213986) and amino groups, and the electron-withdrawing bromo group would be expected to influence the reactivity of the aldehyde and the amino group, but without experimental data, any prediction of its behavior remains speculative.

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis. google.com

Catalytic Systems for Friedländer Reaction (e.g., Lewis Acid, Brønsted Acid, Cu(I) Catalysis)A wide array of catalytic systems have been developed to improve the efficiency, yield, and conditions of the Friedländer reaction.

Lewis Acids: Catalysts such as scandium triflate, ytterbium triflate, and magnesium chloride have been shown to be effective in promoting the reaction, often under mild conditions. They activate the carbonyl group towards nucleophilic attack.

Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, and hydrochloric acid are commonly used to catalyze the condensation and dehydration steps.

Cu(I) Catalysis: Copper catalysts have also been employed in modified Friedländer syntheses, sometimes in tandem with other reagents.

Despite the broad applicability of these catalytic systems, no research has been published that specifically reports their use in a Friedländer reaction involving this compound. Consequently, there are no data tables of reaction conditions, catalysts, or yields to present for this specific compound.

Quinazoline Scaffolds Formation (e.g., reaction with urea)

Quinazoline-2,4(1H,3H)-diones are a prominent class of fused heterocycles with a wide spectrum of biological activities. The synthesis of this scaffold often involves the cyclization of an ortho-substituted aniline (B41778) derivative, such as a 2-aminobenzoic acid or 2-aminobenzonitrile, with a one-carbon synthon like urea (B33335), phosgene, or their equivalents.

While direct experimental data for the reaction of this compound with urea is not extensively documented in readily available literature, established synthetic principles suggest a plausible pathway. The reaction of a 2-aminobenzaldehyde (B1207257) with urea would likely proceed through the initial formation of a 2-(ureidomethylene)aniline intermediate, which can then undergo intramolecular cyclization and subsequent oxidation or rearrangement to form the stable quinazoline-2,4(1H,3H)-dione ring system. This transformation would yield the correspondingly substituted 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing bromo group on the benzaldehyde (B42025) ring can influence the reactivity and reaction conditions required for this transformation.

Table 1: Proposed Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

| Reactant 1 | Reactant 2 | Expected Product | Heterocyclic Scaffold |

|---|

Pyrimidine (B1678525) and Triazolopyrimidine Derivatives Synthesis (e.g., via Multicomponent Condensation with 3-amino-1,2,4-triazole and acetone)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. The synthesis of fused pyrimidine systems, such as triazolopyrimidines, can be efficiently achieved through such methods.

A notable example involves a Biginelli-like MCR of 3-amino-1,2,4-triazole, a ketone, and a substituted benzaldehyde. semanticscholar.org Research has demonstrated the synthesis of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro nih.govwikipedia.orgjocpr.comtriazolo[1,5-a]pyrimidin-7-ol through the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde. semanticscholar.org This reaction highlights the utility of a similarly substituted benzaldehyde in building the triazolopyrimidine core. In this reaction, which was heated to reflux for 24 hours in methanol (B129727) with an HCl catalyst, the desired product was obtained in a 26% yield. semanticscholar.org

Although this specific example utilizes a 2-hydroxy analogue, it establishes a precedent for the participation of brominated and methoxylated benzaldehydes in this type of MCR. It is conceivable that this compound could participate in similar MCRs with appropriate partners to yield a variety of pyrimidine and fused pyrimidine derivatives. jocpr.comresearchgate.net For instance, condensation with active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) and a dinucleophile (like guanidine (B92328) or urea) could provide access to substituted 2-aminopyrimidine (B69317) scaffolds.

Table 2: Multicomponent Synthesis of a Triazolopyrimidine Derivative

| Aldehyde Component | Amine Component | Carbonyl Component | Reaction Conditions | Product |

|---|

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Isoquinolines)

The isoquinoline (B145761) skeleton is a core component of many natural alkaloids and pharmacologically active molecules. thieme-connect.de Several synthetic methods allow for the construction of the isoquinoline ring system from benzaldehyde precursors, most notably the Pomeranz–Fritsch reaction. wikipedia.orgthermofisher.com

This reaction involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). wikipedia.org This intermediate, upon treatment with a strong acid such as sulfuric acid, undergoes intramolecular cyclization via electrophilic attack on the aromatic ring, followed by elimination of alcohol to yield the aromatic isoquinoline ring. wikipedia.org

Applying this methodology, this compound can serve as the starting aldehyde. Its reaction with 2,2-diethoxyethylamine (B48651) would form the corresponding Schiff base. Subsequent acid-catalyzed cyclization would be directed by the electron-donating methoxy and amino groups to the C6 position of the aldehyde ring, leading to the formation of a highly substituted isoquinoline, specifically 7-bromo-5-methoxyisoquinolin-8-amine. This approach provides a direct route to functionalized isoquinolines that can be further modified.

Table 3: Proposed Isoquinoline Synthesis via Pomeranz-Fritsch Reaction

| Aldehyde Precursor | Amine Reagent | Key Intermediate | Catalyst/Reagent | Expected Product |

|---|

Precursor for Ligand Synthesis and Coordination Chemistry (e.g., Schiff base ligands)

Schiff bases, characterized by the azomethine (-C=N-) group, are a fundamentally important class of ligands in coordination chemistry. nih.gov They are typically formed through the condensation of a primary amine and a carbonyl compound. This compound is an ideal precursor for Schiff base synthesis as its aldehyde functionality can readily react with a wide array of primary amines.

The resulting Schiff base ligands can possess multiple donor atoms (such as the imine nitrogen, the methoxy oxygen, and potentially other donors from the reacting amine), making them excellent chelating agents for various metal ions. nih.govresearchgate.net The synthesis of Schiff base ligands from substituted salicylaldehydes (e.g., 5-bromosalicylaldehyde) and various amines, followed by complexation with transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Fe(II), is well-documented. nih.govresearchgate.net For example, ligands have been prepared by condensing 5-bromosalicylaldehyde (B98134) or 3-methoxysalicylaldehyde with amines, demonstrating the viability of these substituted phenyl rings in forming stable complexes. nih.govnih.gov

By reacting this compound with different primary amines (e.g., aniline, amino acids, ethanolamine), a diverse library of bidentate or tridentate ligands can be generated. asianpubs.org These ligands can then be used to synthesize coordination complexes with unique electronic, magnetic, and catalytic properties. The inherent amino group on the benzaldehyde ring can also be a coordination site or be further functionalized to modulate the ligand's properties.

Table 4: Examples of Schiff Base Ligand Formation and Metal Complexation

| Aldehyde Precursor | Primary Amine | Resulting Schiff Base Ligand Type | Potential Coordinating Metal Ions |

|---|---|---|---|

| This compound | Aniline | Bidentate (N, N') | Cu(II), Ni(II), Co(II) |

| This compound | Ethanolamine | Tridentate (N, N', O) | Mn(II), Fe(III), Cr(III) |

Advanced Reaction Design and Mechanistic Considerations

Chemo-, Regio-, and Stereoselectivity in Reactions of 2-Amino-5-bromo-3-methoxybenzaldehyde

The inherent functionalities of this compound—an aldehyde, a secondary amine, and a substituted aromatic ring—endow it with a rich and tunable reactivity. The interplay of these groups governs the chemo-, regio-, and stereoselectivity of its transformations.

Chemoselectivity is paramount when multiple reactive sites are present. In this compound, the aldehyde group is a primary site for nucleophilic attack, while the amino group can act as a nucleophile. The methoxy (B1213986) group, being electron-donating, and the bromine atom, being electron-withdrawing, modulate the reactivity of the aromatic ring towards electrophilic substitution. Reaction conditions can be tailored to favor one reaction pathway over others. For instance, in carbene-catalyzed reactions involving α-bromoenals and 2-aminobenzaldehydes, chemoselective activation of the α-bromoenal by the N-heterocyclic carbene (NHC) catalyst is achieved. ntu.edu.sg This is attributed to the decreased electrophilicity of the aldehyde moiety in the aminobenzaldehyde due to the electron-donating amino group, thus promoting the selective reaction of the carbene with the other aldehyde substrate. ntu.edu.sg

Regioselectivity becomes critical in reactions where multiple isomers can be formed. For example, in multicomponent condensations, the substitution pattern on the benzaldehyde (B42025) ring can direct the reaction to yield specific constitutional isomers. Studies on multicomponent reactions involving 5-aminopyrazoles, dimedone, and various aromatic aldehydes have demonstrated that reaction conditions (temperature, catalyst, and even the use of microwave or ultrasound) can be tuned to favor the formation of different regioisomeric heterocyclic products. nih.gov The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in determining the outcome of these condensations.

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key consideration in the synthesis of chiral molecules. While this compound itself is achiral, it can be a substrate in reactions that generate stereocenters. For instance, the reaction of α-aminoamides with substituted benzaldehydes to form imidazolidin-4-ones can proceed with unexpected stereoselectivity, influenced by intramolecular hydrogen bonding involving ortho-substituents on the benzaldehyde. researchgate.net In the context of this compound, the ortho-amino and meta-methoxy groups could similarly influence the stereochemical course of reactions at the aldehyde center.

The following table summarizes the key selectivity aspects in reactions involving substituted aminobenzaldehydes, which are applicable to this compound.

| Selectivity Type | Controlling Factors | Potential Application for this compound |

| Chemoselectivity | Catalyst choice, electronic nature of reactants, reaction conditions. | Selective reaction at the aldehyde in the presence of the amino group, or vice-versa, by catalyst design. |

| Regioselectivity | Substituent effects on the aromatic ring, reaction temperature, solvent. | Directed synthesis of specific heterocyclic isomers in multicomponent reactions. |

| Stereoselectivity | Chiral catalysts, intramolecular interactions (e.g., hydrogen bonding). | Asymmetric synthesis of chiral molecules with stereocenters generated from the aldehyde group. |

Multicomponent Reaction Strategies Utilizing this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for the efficient synthesis of complex molecules. nih.gov this compound is a prime candidate for use as a key building block in MCRs due to its multiple reactive functionalities.

A pertinent example is the Biginelli-like MCR of 3-amino-1,2,4-triazole with aldehydes and α-carbonyl CH-acids, which can lead to various heterocyclic products. mdpi.com A study on the multicomponent condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a compound structurally similar to the title compound, yielded 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro ntu.edu.sgnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol. mdpi.comsemanticscholar.org This suggests that this compound could participate in analogous MCRs to generate novel heterocyclic scaffolds.

The presence of the amino group ortho to the aldehyde in this compound opens up possibilities for specific MCRs that lead to the formation of fused heterocyclic systems. For instance, the Doebner quinoline (B57606) synthesis is a multicomponent reaction that utilizes anilines, α,β-unsaturated carbonyl compounds, and an aldehyde to form quinolines. nih.gov The intramolecular nature of the amino and aldehyde groups in this compound could be exploited in novel MCRs to construct quinoline-based structures and other related heterocycles.

The table below outlines potential multicomponent reactions where this compound could serve as a key building block.

| Multicomponent Reaction | Other Reactants | Potential Product Class |

| Biginelli-like Reaction | Urea (B33335)/Thiourea, Active Methylene (B1212753) Compound | Dihydropyrimidinones/thiones |

| Hantzsch-like Dihydropyridine Synthesis | β-Ketoester, Ammonia source | Dihydropyridines |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Strecker Synthesis | Amine, Cyanide source | α-Aminonitriles |

Cycloaddition Reactions Involving Derivatives of this compound (e.g., Azomethine Ylides)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. While this compound itself is not a typical substrate for cycloadditions, its derivatives, particularly imines (Schiff bases) formed from the condensation of the aldehyde with primary amines, can be precursors to reactive intermediates such as azomethine ylides. These 1,3-dipoles can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered nitrogen-containing heterocycles.

The general strategy involves the in situ generation of an azomethine ylide from the corresponding imine. This can be achieved through various methods, including thermal or photochemical isomerization, or by the reaction of the imine with a suitable reagent. The resulting azomethine ylide can then react with a dipolarophile, such as an alkene or an alkyne, to yield a pyrrolidine (B122466) or dihydropyrrole ring system, respectively.

For example, the [3+2] cycloaddition of silyl (B83357) imines, generated in situ from aldehydes, with N-oxides can produce imidazolidines, which are precursors to 1,2-diamines. nih.gov Similarly, nitrile imines, another class of 1,3-dipoles, have been shown to undergo regioselective cycloaddition with hydantoins containing an exocyclic double bond to form spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com The regioselectivity of such cycloadditions can often be rationalized by frontier molecular orbital (FMO) theory. mdpi.com

The imine derived from this compound and a suitable amine could be converted into an azomethine ylide, which could then be trapped by a dipolarophile to afford complex heterocyclic structures. The substituents on the aromatic ring would be expected to influence the stability and reactivity of the azomethine ylide, as well as the stereoselectivity of the cycloaddition.

Computational Chemistry Approaches to Reaction Mechanisms and Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the molecular properties of organic compounds. For a molecule with the structural complexity of this compound, computational studies can provide invaluable insights that complement experimental findings.

DFT calculations can be employed to model the geometries of reactants, transition states, intermediates, and products, thereby mapping out the potential energy surface of a reaction. nih.gov This allows for the determination of activation energies and reaction enthalpies, which can help in understanding the feasibility and selectivity of a particular transformation. For instance, a DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole elucidated the mechanism of Schiff base formation, identifying three key transition states. nih.gov Similar studies on this compound could predict its reactivity in analogous reactions.

Furthermore, computational methods can be used to calculate a range of molecular properties that are relevant to reactivity. These include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This can be used to predict how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in pericyclic reactions, such as cycloadditions, and for predicting the electronic spectra of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge delocalization and intramolecular interactions, such as hydrogen bonding, which can significantly influence the conformation and reactivity of the molecule.

A recent study utilized DFT calculations to investigate the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde, a closely related compound. researchgate.net Another computational study on 5-Bromo-2-Hydroxybenzaldehyde employed DFT to optimize the molecular geometry and calculate various spectroscopic and electronic properties. nih.gov These examples underscore the power of computational chemistry to provide a detailed understanding of the structure and reactivity of substituted benzaldehydes like this compound.

The following table summarizes the types of insights that can be gained from computational studies on this compound.

| Computational Method | Information Gained | Relevance to Reactivity |

| Density Functional Theory (DFT) | Optimized geometry, transition state structures, reaction pathways. | Prediction of reaction mechanisms, activation energies, and product distributions. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Rationalization of regioselectivity in reactions. |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gaps and orbital symmetries. | Prediction of reactivity in pericyclic reactions and electronic transitions. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge delocalization. | Understanding conformational preferences and the influence of non-covalent interactions on reactivity. |

Future Research Directions and Synthetic Potential

Exploration of Novel Catalytic Transformations

The inherent reactivity of 2-Amino-5-bromo-3-methoxybenzaldehyde's functional groups makes it an ideal substrate for a wide range of novel catalytic transformations. The presence of a bromine atom is particularly advantageous for modern cross-coupling reactions, which are fundamental to pharmaceutical and materials science. nih.gov Future exploration in this area could focus on expanding the portfolio of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key research avenues include:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Heck couplings, this substrate could be employed in less conventional, yet powerful, catalytic systems. This includes Sonogashira couplings to introduce alkyne moieties, Buchwald-Hartwig aminations to form complex diarylamines, and cyanation reactions to install nitriles. The interplay between the amino and methoxy (B1213986) directing groups could offer unique regioselectivity in these transformations.

C-H Activation: The aromatic ring possesses hydrogen atoms that could be targets for direct functionalization via transition-metal-catalyzed C-H activation. This approach offers a more atom-economical route to substituted derivatives, avoiding the pre-functionalization often required in traditional cross-coupling. Catalytic systems could be designed to selectively target the C-H bonds ortho or meta to the existing substituents.

Tandem Catalysis: The multiple functional groups allow for the design of tandem or domino reaction sequences where several bonds are formed in a single operation. nih.gov For instance, a process could be envisioned where a palladium-catalyzed cross-coupling at the bromine site is immediately followed by an intramolecular condensation involving the amine and aldehyde, leading to the rapid assembly of heterocyclic cores like quinolines or benzodiazepines.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst System (Hypothetical) | Reactant | Potential Product Class |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl compounds |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | Aryl alkynes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amine | Tri-substituted anilines |

| C-H Arylation (ortho to NH₂) | [RhCp*Cl₂]₂, AgSbF₆ | Arene | Substituted biaryls |

| Tandem Cyclization | Pd(OAc)₂, DPEphos / Sc(OTf)₃ | Alkyne / Nucleophile | Fused heterocycles |

Development of Asymmetric Synthesis Methodologies

The aldehyde functionality serves as a prime handle for introducing chirality, making this compound a valuable starting material for asymmetric synthesis. The development of stereoselective methods to transform the pro-chiral aldehyde group can provide access to a wide array of enantiomerically enriched compounds, which are crucial for pharmaceutical applications.

Future research should prioritize:

Asymmetric Nucleophilic Additions: The addition of organometallic reagents (e.g., Grignards, organozincs, or organolithiums) to the aldehyde can generate chiral secondary alcohols. nih.gov The focus would be on developing or applying chiral ligands or catalysts that can effectively control the facial selectivity of the addition, leading to high enantiomeric excess (ee). Peptide-based catalysts have shown promise in similar transformations. nih.gov

Enantioselective Reductive Amination: The aldehyde and the neighboring primary amine can participate in reductive amination reactions. By using a chiral reducing agent or a chiral catalyst, this transformation can be rendered asymmetric, producing chiral secondary amines. These products can serve as key intermediates in the synthesis of bioactive molecules.

Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for functionalizing the aldehyde. Chiral amines (e.g., proline derivatives) can catalyze asymmetric aldol, Mannich, or Michael reactions by forming chiral enamine or iminium ion intermediates with the substrate. This would allow for the enantioselective formation of new carbon-carbon bonds.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the demand for safer, more efficient manufacturing processes are driving the adoption of continuous flow technology. rsc.orgrsc.org this compound is well-suited for integration into flow synthesis workflows, both in its own preparation and in its subsequent transformations. nih.gov

Key advantages and research directions include:

Enhanced Safety and Control: Many reactions, such as brominations or reactions involving unstable intermediates, are safer to perform in flow reactors due to the small reaction volumes and superior heat and mass transfer. researchgate.net A continuous flow process for the synthesis of this compound could allow for precise control over reaction parameters, minimizing side product formation.

Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. nih.govresearchgate.net A system could be designed where the starting material is functionalized at the bromine position in a first reactor, followed by modification of the aldehyde in a second reactor, streamlining the synthesis of complex derivatives.

Sustainable Processes: Flow synthesis often leads to reduced solvent waste, lower energy consumption, and higher yields compared to traditional batch processes. researchgate.net Research could focus on developing a fully continuous and sustainable route to libraries of compounds derived from this scaffold, potentially using immobilized catalysts or reagents that can be easily recycled.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Suzuki Coupling Reaction

| Parameter | Traditional Batch Processing | Continuous Flow Processing (Projected) |

| Reaction Time | 8-24 hours | 10-60 minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small internal volume |

| Scalability | Difficult, requires larger reactors | Simple, by running the system for longer |

| Workup | Liquid-liquid extraction, chromatography | In-line purification, liquid-liquid separation |

| Solvent Usage | High | Minimized |

Applications in Complex Molecule Synthesis and Diversification Libraries

The true synthetic potential of this compound lies in its use as a versatile building block for the synthesis of complex molecules and for the generation of compound libraries for drug discovery. mdpi.com Its multiple, orthogonally reactive functional groups allow for a systematic and divergent approach to molecular diversity.

Future applications in this domain could involve:

Diversity-Oriented Synthesis (DOS): This compound is an ideal starting point for a DOS campaign. mdpi.com A library of compounds can be generated by systematically varying the substituents at each of the reactive sites. For example, a Suzuki coupling could be performed on the bromine, followed by a reductive amination on the aldehyde, and finally an acylation on the amine. By using a variety of coupling partners and reagents at each step, a large and structurally diverse library can be rapidly assembled.

Synthesis of Natural Product Analogs: Many natural products contain substituted aniline (B41778) or benzaldehyde (B42025) cores. nih.govnih.gov This building block can be used to synthesize analogs of known natural products, which can help in studying their structure-activity relationships (SAR) or in developing new therapeutic agents with improved properties.

Fragment-Based Drug Discovery: The core scaffold itself or its simple derivatives can be used as fragments in fragment-based drug discovery (FBDD). The multiple functionalization points allow for the efficient "growing" or "linking" of fragments that show binding to a biological target.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, establishing it as a valuable tool in organic synthesis, medicinal chemistry, and materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-Amino-5-bromo-3-methoxybenzaldehyde while minimizing side-product formation?

- Methodology :

- Use regioselective bromination under controlled conditions (e.g., low temperature, inert atmosphere) to reduce undesired halogenation at competing positions .

- Employ catalysts such as Lewis acids (e.g., FeCl₃) to enhance reaction specificity and suppress byproducts .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and optimize reaction time .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the positions of the amino, bromo, and methoxy groups. For example, the aldehyde proton appears as a singlet at ~10 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and substituent orientations, as demonstrated in related brominated benzaldehyde derivatives .

- Mass Spectrometry : Confirm molecular weight (theoretical: ~230.04 g/mol) and fragmentation patterns using high-resolution ESI-MS .

Q. What are the critical considerations for maintaining this compound stability during long-term storage in research settings?

- Methodology :

- Store under inert gas (e.g., argon) in amber glass vials at –20°C to prevent oxidation of the aldehyde group .

- Avoid exposure to moisture by using desiccants (e.g., silica gel) to minimize hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and predict reaction pathways. For example, calculate the Fukui indices to identify electrophilic sites .

- Benchmark computational results against experimental kinetic data (e.g., reaction rates with amines or thiols) to validate accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the electronic properties of this compound?

- Methodology :

- Re-evaluate basis set selection (e.g., 6-311++G(d,p)) to improve electron correlation modeling .

- Perform solvent-effect corrections (e.g., PCM model) to align calculated dipole moments with experimental UV-Vis spectra .

Q. How does the steric and electronic interplay of substituents influence the biological activity of this compound derivatives in enzyme inhibition assays?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or adjusting methoxy positioning) to assess structure-activity relationships (SAR) .

- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes like cytochrome P450 .

Q. What challenges arise when interpreting spectral data for this compound in complex reaction mixtures, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.